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molecular formula C11H17NO3 B8364049 4,5-dimethyl-3-(3-methylbutyl)-2H-1,3-oxazine-2,6(3H)-dione

4,5-dimethyl-3-(3-methylbutyl)-2H-1,3-oxazine-2,6(3H)-dione

Cat. No. B8364049
M. Wt: 211.26 g/mol
InChI Key: LNKPAGLLQHZKFZ-UHFFFAOYSA-N
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Patent
US07902203B2

Procedure details

The title compound was prepared according to the procedure of Example 1B substituting the product of Example 123A for the product of Example 1A and substituting 1-bromo-3-methyl butane for n-butyl bromide (0.224 g, 60%). MS (DCI/NH3) m/z 255 (M+NH4)+; 1H NMR (300 MHz, DMSO-d6) δ 0.92 (d, J=6.62 Hz, 6 H) 1.46 (m, 2 H) 1.59 (dt, J=13.14, 6.48 Hz, 1 H) 1.85 (s, 3 H) 2.26 (s, 3 H) 3.77 (m, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.224 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:6]2N=CC=[CH:10][C:5]=2[C:4](=[O:11])[O:3][C:2]1=[O:12].Br[CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17].[CH2:19](Br)CCC.N>>[CH3:19][C:6]1[N:1]([CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17])[C:2](=[O:12])[O:3][C:4](=[O:11])[C:5]=1[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(OC(C2=C1N=CC=C2)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC(C)C
Step Three
Name
Quantity
0.224 g
Type
reactant
Smiles
C(CCC)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C(OC(C1C)=O)=O)CCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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